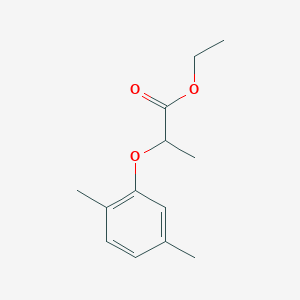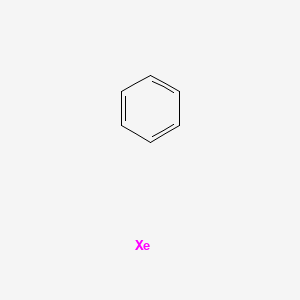
Benzene;xenon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene;xenon: is a compound that involves the interaction between benzene (C₆H₆), a well-known aromatic hydrocarbon, and xenon (Xe), a noble gas
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of benzene;xenon involves the adsorption of xenon onto benzene molecules. This can be achieved through physical adsorption techniques where xenon gas is introduced to a benzene solution under controlled temperature and pressure conditions. The interaction is primarily driven by van der Waals forces.
Industrial Production Methods: While there is no large-scale industrial production method specifically for this compound, the principles of gas adsorption and handling of aromatic hydrocarbons are well-established in the chemical industry. Techniques such as temperature-programmed desorption (TPD) and near-edge X-ray absorption fine structure spectroscopy (NEXAFS) are used to study and optimize the adsorption process .
Chemical Reactions Analysis
Types of Reactions: Benzene;xenon primarily undergoes physical interactions rather than chemical reactions due to the inert nature of xenon. benzene itself is known for undergoing various electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation .
Common Reagents and Conditions:
Nitration: Benzene reacts with concentrated nitric acid in the presence of sulfuric acid to form nitrobenzene.
Sulfonation: Benzene reacts with fuming sulfuric acid to produce benzenesulfonic acid.
Halogenation: Benzene reacts with halogens in the presence of a Lewis acid catalyst like iron(III) chloride to form halobenzenes
Major Products: The major products of these reactions include nitrobenzene, benzenesulfonic acid, and various halobenzenes, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Benzene;xenon is studied for its adsorption properties, which are useful in understanding van der Waals interactions and the behavior of noble gases on aromatic surfaces .
Biology and Medicine: While direct applications in biology and medicine are limited, the study of this compound interactions can provide insights into the behavior of xenon in biological systems, particularly its anesthetic properties.
Industry: In industry, this compound interactions can be relevant in the development of sensors and materials that utilize the unique adsorption properties of xenon on aromatic compounds .
Mechanism of Action
The mechanism of action for benzene;xenon primarily involves physical adsorption driven by van der Waals forces. The xenon atoms are attracted to the π-electron cloud of the benzene ring, resulting in a stable adsorption complex. This interaction does not involve significant chemical changes but rather a physical association that can be studied using various spectroscopic techniques .
Comparison with Similar Compounds
Benzene;argon: Similar to benzene;xenon, this compound involves the adsorption of argon, another noble gas, onto benzene.
Benzene;krypton: This compound involves the adsorption of krypton onto benzene.
Uniqueness: this compound is unique due to the larger atomic size and higher polarizability of xenon compared to other noble gases like argon and krypton. This results in stronger van der Waals interactions and potentially different adsorption behaviors and applications .
Properties
CAS No. |
160389-14-0 |
|---|---|
Molecular Formula |
C6H6Xe |
Molecular Weight |
209.40 g/mol |
IUPAC Name |
benzene;xenon |
InChI |
InChI=1S/C6H6.Xe/c1-2-4-6-5-3-1;/h1-6H; |
InChI Key |
YDJVZXGWKCFSFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC=C1.[Xe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-Bis[4-(tribromomethyl)phenyl]-2,2'-bipyridine](/img/structure/B14260775.png)
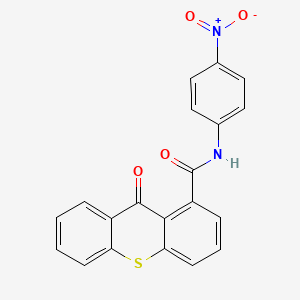
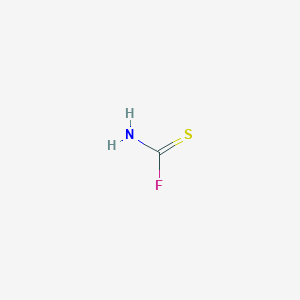
![(2R)-2-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B14260787.png)
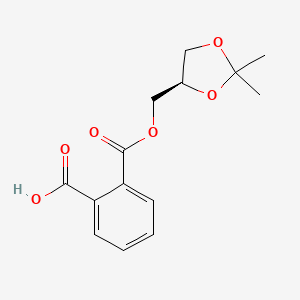
![2-[(5-Amino-6-methoxypyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B14260803.png)
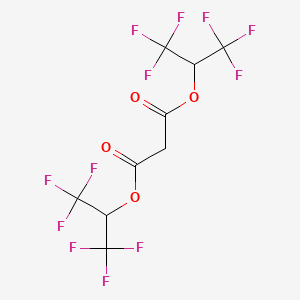
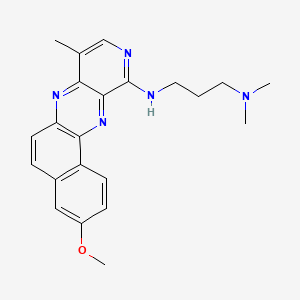
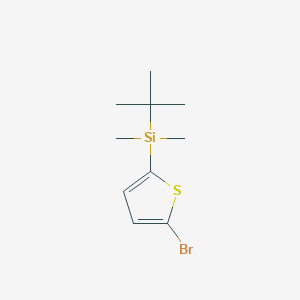
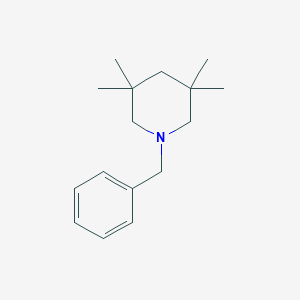
![tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane](/img/structure/B14260858.png)
![3,7-Dihydroxy-1,9-bis(2-oxoheptyl)dibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14260863.png)
